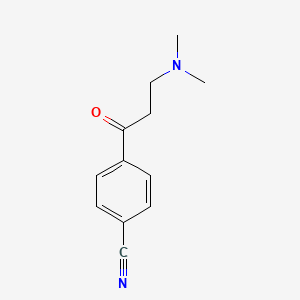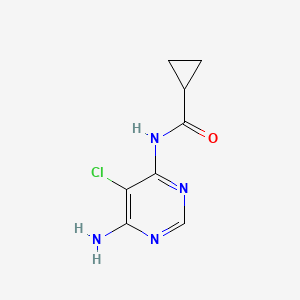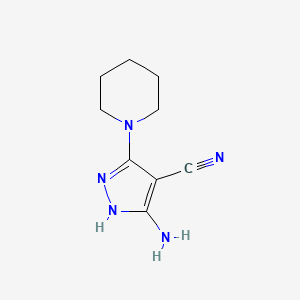
5-amino-3-piperidin-1-yl-1H-pyrazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-3-piperidin-1-yl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a piperidine ring, and a cyano group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-piperidin-1-yl-1H-pyrazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of hydrazine derivatives with α, β-unsaturated compounds, followed by functional group transformations to introduce the amino and cyano groups . The reaction conditions often include the use of solvents like ethanol or tetrahydrofuran (THF) and catalysts such as p-toluenesulfonic acid (p-TSA) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
5-amino-3-piperidin-1-yl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include nitro derivatives, primary amines, and various substituted pyrazole derivatives .
Wissenschaftliche Forschungsanwendungen
5-amino-3-piperidin-1-yl-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-amino-3-piperidin-1-yl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to various biological effects, including the inhibition of cell proliferation and modulation of inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile: An intermediate used in the synthesis of selective second-generation BTK inhibitors.
5-amino-1H-pyrazolo[4,3-b]pyridine derivatives: Known for their pharmacological properties and used in the treatment of various diseases.
Uniqueness
5-amino-3-piperidin-1-yl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidine ring and the cyano group enhances its potential as a versatile building block in organic synthesis and its efficacy in biological applications .
Eigenschaften
CAS-Nummer |
103184-17-4 |
|---|---|
Molekularformel |
C9H13N5 |
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
5-amino-3-piperidin-1-yl-1H-pyrazole-4-carbonitrile |
InChI |
InChI=1S/C9H13N5/c10-6-7-8(11)12-13-9(7)14-4-2-1-3-5-14/h1-5H2,(H3,11,12,13) |
InChI-Schlüssel |
WBHYLYLQJRUUQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=NNC(=C2C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-[(4-Ethoxyphenyl)methyl]-1-ethyl-1H-pyrazol-5-yl]piperidine](/img/structure/B13991313.png)



![N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13991326.png)
![Butyl 2-[5-(butoxycarbonylmethylamino)pentylamino]acetate](/img/structure/B13991338.png)


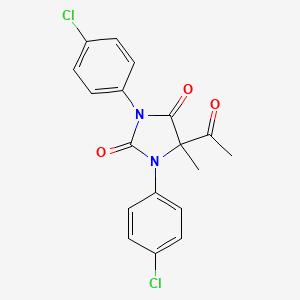
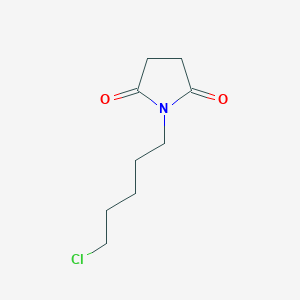
![1-[4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butyl]pyrrolidin-2-one](/img/structure/B13991366.png)
